5-(3-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide
Overview
Description
5-(3-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.14092740 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Anticancer Activities
- Research has shown that derivatives of thiadiazoles, such as 1,3,4-thiadiazoles, exhibit significant antimicrobial and antitubercular activities against various microbes including Mycobacterium tuberculosis. These compounds also display promising anticancer activities (S. Hirpara et al., 2003).
- Another study highlights the antimicrobial potency of formazans derived from the base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as several fungal strains (P. Sah et al., 2014).
Potential in Central Nervous System (CNS) Applications
- Certain thiadiazine derivatives, specifically those with a 3-aryl-4-hydroxypyrido[3,2-e]-1,2-thiazine-1,1-dioxide structure, have been prepared and shown to exhibit analgesic action in animal models. This suggests potential applications in CNS disorders and pain management (W. Malinka et al., 2002).
Role in Synthesis of Other Heterocyclic Compounds
- Compounds related to thiadiazines are used in the synthesis of various heterocyclic compounds. For instance, 3-methyl 1-phenyl-5-amino pyrazole treatment leads to the formation of thiadiazine derivatives, which are crucial intermediates in synthesizing various pyrazoles, isoxazoles, and pyrimidinethiones (T. El‐Emary et al., 2002).
In Imaging and Diagnostic Applications
- Research into carbon-11-labeled AMPAR allosteric modulators, which include thiadiazine dioxides, has been conducted to develop PET tracers for Alzheimer's disease imaging. This showcases the potential of thiadiazine derivatives in diagnostic imaging (Caihong Miao et al., 2019).
In Synthesizing Non-Ionic Surfactants
- Fatty acids in heterocyclic synthesis involving thiadiazole derivatives have been explored for creating surfactants with applications in dyeing and antimicrobial activities. This demonstrates the versatility of thiadiazines in industrial applications (M. S. Amine et al., 2012).
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-2-methyl-1,1-dioxo-1,2,6-thiadiazin-3-yl]-(4-methylpiperidin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-13-7-9-21(10-8-13)18(22)17-12-16(19-26(23,24)20(17)2)14-5-4-6-15(11-14)25-3/h4-6,11-13H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMFTEMBHVITAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NS(=O)(=O)N2C)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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